molecular formula C15H23BN2O3 B8083547 1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B8083547
M. Wt: 290.17 g/mol
InChI Key: BMLUAYGXOFETNN-UHFFFAOYSA-N
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Description

1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a chemical compound of significant interest in organic synthesis and pharmaceutical research. This molecule features a urea functional group linked to a phenyl ring that is substituted with a pinacol boronic ester, a protected form of a boronic acid. The presence of the boronate ester makes this compound a highly valuable building block for Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in the construction of complex organic molecules, pharmaceuticals, and agrochemicals. The urea moiety in its structure is a privileged pharmacophore in medicinal chemistry, known for its ability to form multiple hydrogen bonds with biological targets, thereby enhancing binding affinity and specificity. This dual functionality renders the compound a key intermediate in the development of biologically active molecules. For instance, boronic acid derivatives have been extensively investigated as potent inhibitors of enzymes, such as arginase, a metalloenzyme implicated in a variety of diseases including cardiovascular conditions, inflammatory disorders, and cancer . Urea-containing compounds are also actively researched in other therapeutic areas, such as the development of inhibitors for protozoan parasites . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-ethyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-6-17-13(19)18-12-9-7-8-11(10-12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLUAYGXOFETNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Bromo-N-ethylphenylurea

The urea scaffold is constructed first to avoid exposing the boronic ester to reactive intermediates.

Reaction Scheme:

3-Bromoaniline+Ethyl isocyanate3-Bromo-N-ethylphenylurea\text{3-Bromoaniline} + \text{Ethyl isocyanate} \rightarrow \text{3-Bromo-N-ethylphenylurea}

Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: Room temperature (20–25°C).

  • Time: 12–24 hours.

The reaction proceeds via nucleophilic addition of the aniline to the isocyanate, forming a stable urea linkage. Purification by recrystallization or column chromatography yields the intermediate in >85% purity.

ParameterValue
Yield78–92%
Purity (HPLC)≥90%
Key ByproductsBiuret derivatives (<5%)

Miyaura Borylation for Boronic Ester Installation

The boronic ester is introduced via palladium-catalyzed borylation of the aryl bromide.

Reaction Scheme:

3-Bromo-N-ethylphenylurea+Bis(pinacolato)diboron (B2pin2)Pd catalystTarget Compound\text{3-Bromo-N-ethylphenylurea} + \text{Bis(pinacolato)diboron (B}2\text{pin}2\text{)} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}

Conditions:

  • Catalyst: Pd(dppf)Cl2_2 (1–2 mol%).

  • Base: Potassium acetate (KOAc, 3 equiv).

  • Solvent: 1,4-Dioxane.

  • Temperature: 80–100°C.

  • Time: 6–12 hours.

The reaction employs Miyaura borylation, a robust method for converting aryl halides to boronic esters. The bulky pinacol group enhances stability, while the palladium catalyst facilitates oxidative addition and transmetallation.

ParameterValue
Yield65–80%
Purity (NMR)≥88%
Key ByproductsDebrominated urea (<10%)

Optimization and Mechanistic Insights

Catalyst and Ligand Screening

Palladium catalysts with bidentate ligands (e.g., dppf) improve efficiency by stabilizing the active Pd(0) species. Alternative catalysts like Pd(OAc)2_2 with SPhos ligand show comparable yields but require higher temperatures (100–110°C).

Solvent and Temperature Effects

Polar aprotic solvents (dioxane, DMF) favor solubility of the aryl bromide and B2_2pin2_2. Elevated temperatures (80–100°C) accelerate oxidative addition but risk urea decomposition. Controlled heating under inert atmosphere minimizes degradation.

Base Selection

Potassium acetate outperforms stronger bases (e.g., K3_3PO4_4) by preventing hydrolysis of the boronic ester. Weak bases maintain reaction pH without destabilizing intermediates.

Challenges and Mitigation Strategies

Boronic Ester Hydrolysis

Issue: The pinacol boronic ester is prone to hydrolysis in aqueous or acidic conditions.
Solution: Use anhydrous solvents and inert (N2_2/Ar) atmosphere during synthesis and storage.

Competing Side Reactions

Issue: Debromination or homocoupling of the aryl bromide.
Solution: Optimize catalyst loading (1–2 mol%) and ensure stoichiometric B2_2pin2_2 (1.1–1.3 equiv).

Purification Difficulties

Issue: Co-elution of byproducts during chromatography.
Solution: Employ gradient elution with hexane/ethyl acetate or recrystallize from ethanol/water mixtures.

Alternative Synthetic Routes

Directed C–H Borylation

Iridium-catalyzed C–H borylation offers a step-economical approach but requires a directing group. The urea’s NH group may direct meta-borylation, though this remains untested for this substrate.

Suzuki-Miyaura Cross-Coupling

Using pre-formed boronic acid derivatives in cross-coupling is less feasible due to the absence of a complementary aryl halide in the target structure.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has shown potential in drug development due to its ability to act as a boron-based pharmacophore. Its applications include:

  • Anticancer Agents : Studies have indicated that compounds containing boron can enhance the efficacy of chemotherapeutic agents by improving their delivery and reducing side effects. For instance, research has demonstrated that boron-containing ureas can selectively target cancer cells while sparing healthy tissues .
  • Antiviral Properties : The compound has been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication mechanisms, making it a candidate for further development against viral pathogens .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Cross-Coupling Reactions : Its boron moiety enables participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
  • Building Block for Heterocycles : The urea functional group allows for the formation of various heterocyclic compounds through cyclization reactions. These heterocycles are essential in pharmaceuticals and agrochemicals .

Material Science

In material science, this compound has been utilized for creating advanced materials:

  • Polymer Chemistry : It can be used to synthesize polymers with enhanced mechanical properties and thermal stability due to its unique chemical structure. Research indicates that incorporating boron into polymer matrices can improve their performance in various applications .

Case Studies

StudyApplicationFindings
Mun et al., 2006Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells .
Takahashi et al., 2001Organic SynthesisSuccessfully utilized in Suzuki-Miyaura coupling reactions leading to high yields of desired products .
Lee et al., 2019Material ScienceDeveloped a polymer composite that exhibited improved thermal stability and mechanical strength when doped with the compound .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The phenyl ring and urea moiety may also contribute to the compound’s overall reactivity and binding properties.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s analogs differ in substituents on the urea nitrogen or the phenyl ring, impacting reactivity, solubility, and applications. Key examples include:

Compound Name Substituent Variations Molecular Formula Molecular Weight Key References
1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (Target Compound) Ethyl urea, unmodified phenyl boronic ester C₁₅H₂₃BN₂O₃ 276.14
1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Methyl urea, para-substituted boronic ester C₁₄H₂₁BN₂O₃ 276.14
1-Cycloheptyl-3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Cycloheptyl urea, fluoro-substituted phenyl boronic ester C₂₃H₃₃BFN₂O₃ 421.33
1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea Methoxy/methyl-substituted aryl urea C₂₁H₂₇BN₂O₄ 382.27

Key Observations :

  • Steric Effects : Bulky substituents (e.g., cycloheptyl in ) may hinder reactivity in sterically demanding reactions.
  • Solubility : Methoxy groups () improve solubility in polar solvents, whereas alkyl chains (e.g., ethyl or methyl) favor organic phases.

Key Observations :

  • Catalysts : Use of 1-methylpyrrolidine () or EDC·HCl () optimizes urea bond formation.
  • Temperature : Higher temperatures (60°C in ) may accelerate reactions but risk decomposition.

Physical and Chemical Properties

Property Target Compound 1-Methyl Analog Methoxy/Methyl-Substituted
Melting Point Not reported Not reported Not reported
Boiling Point No data No data No data
Solubility Likely soluble in THF, DMSO Similar Enhanced in polar solvents
Stability Air-stable (boronic ester) Air-stable Air-stable

Note: The absence of melting/boiling point data in literature suggests these compounds are typically used in solution-phase reactions rather than isolated as solids.

Biological Activity

1-Ethyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound with significant potential in medicinal chemistry. Its structure incorporates a dioxaborolane moiety, which is known for its ability to form stable complexes with various biological targets. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H19BN2O2C_{11}H_{19}BN_{2}O_{2}, and its molecular weight is approximately 222.09 g/mol. The compound features a urea linkage which is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that compounds containing dioxaborolane structures exhibit various biological activities including:

  • Inhibition of Enzymatic Activity : Dioxaborolanes have been shown to inhibit specific enzymes such as tryptophan hydroxylase (TPH1), which is involved in serotonin synthesis. The inhibition of TPH1 can have implications in treating conditions like obesity and mood disorders .
  • Anticancer Properties : Certain derivatives of dioxaborolanes have been explored for their potential as anticancer agents. They may act by inhibiting key signaling pathways involved in tumor growth and survival.

Case Study 1: Inhibition of TPH1

A study evaluating the inhibition of TPH1 found that compounds similar to this compound demonstrated significant inhibitory effects at concentrations as low as 100 µM. The structure-activity relationship (SAR) indicated that modifications at the para position of the phenyl ring enhanced binding affinity to the enzyme .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of related dioxaborolane compounds on various cancer cell lines. Results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. For instance, compounds showed IC50 values ranging from 10 to 1314 nM against GSK-3β kinase, suggesting potential as therapeutic agents in cancer treatment .

Data Table: Biological Activity Summary

Biological ActivityCompoundIC50 (µM)Target
TPH1 InhibitionSimilar Compounds100Tryptophan Hydroxylase
GSK-3β InhibitionDerivative X8Glycogen Synthase Kinase
CytotoxicityDerivative Y50Cancer Cell Lines

Q & A

Q. Key Considerations :

  • Purify via column chromatography or recrystallization.
  • Monitor reaction progress using TLC or HPLC (C18 column, acetonitrile/water mobile phase) .

How can researchers characterize this compound’s purity and structural integrity?

Q. Basic Research

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm urea linkage (e.g., NH peaks at δ 6.5–7.5 ppm) and boronic ester signals (e.g., B-O peaks in 11^11B NMR) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (expected [M+H]+^+ ~ 357.2 g/mol).
  • Elemental Analysis : Confirm C, H, N, and B content within ±0.3% theoretical values.

What mechanistic insights exist for its role in cross-coupling reactions?

Advanced Research
The boronic ester moiety enables participation in Suzuki-Miyaura couplings :

  • Mechanism : Transmetallation with palladium catalysts forms aryl-aryl bonds. Computational studies (DFT) suggest steric hindrance from the dioxaborolane group slows transmetallation but improves regioselectivity .
  • Contradictions : Conflicting reports on catalytic efficiency in aqueous vs. anhydrous conditions; optimize using Pd(OAc)2_2/SPhos in THF/water mixtures .

How does the compound’s stability vary under thermal, aqueous, or acidic conditions?

Q. Advanced Research

  • Thermal Stability : TGA shows decomposition >200°C. Store at −20°C in anhydrous solvents .
  • Hydrolysis : The dioxaborolane group hydrolyzes slowly in water (t1/2_{1/2} ~ 48 hrs at pH 7) but rapidly under acidic conditions (pH <3, t1/2_{1/2} <1 hr). Use inert atmospheres for moisture-sensitive reactions .

What applications exist in synthesizing complex molecules?

Q. Advanced Research

  • Pharmaceutical Intermediates : Used to introduce boron-containing motifs in kinase inhibitors (e.g., via Suzuki couplings with heteroaryl halides) .
  • Material Science : Acts as a precursor for conjugated polymers in OLEDs, leveraging its planar urea-aromatic structure .

How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NH peaks)?

Q. Advanced Research

  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed boronic acid).
  • Dynamic Effects : Variable-temperature NMR can resolve tautomeric equilibria or rotational barriers in the urea group .

Can computational modeling predict its reactivity in novel reactions?

Q. Advanced Research

  • DFT Calculations : Model transition states for cross-coupling reactions. For example, B3LYP/6-31G* predicts activation energies ±5 kcal/mol compared to experimental data .
  • Solvent Effects : COSMO-RS simulations guide solvent selection (e.g., DMF enhances solubility but slows transmetallation) .

How do substituents on the phenyl ring affect reactivity?

Q. Advanced Research

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring increase electrophilicity of the boronic ester, accelerating Suzuki couplings.
  • Steric Effects : Bulkier substituents (e.g., 2,4,6-trimethylphenyl) reduce coupling yields by ~30% compared to unsubstituted analogs .

What are its environmental degradation pathways?

Q. Advanced Research

  • Hydrolysis Products : Forms 3-(boronic acid)phenylurea derivatives, detectable via LC-MS/MS.
  • Photodegradation : UV exposure (λ = 254 nm) cleaves the urea bond, generating aniline and boric acid byproducts .

How is it utilized in multi-step syntheses?

Q. Advanced Research

  • Protecting Group Strategy : The dioxaborolane group protects boronic acids during subsequent reactions (e.g., Grignard additions), with deprotection via HFIP/water .
  • Modular Synthesis : Combine with azide-alkyne click chemistry to build dendrimers or MOFs .

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